tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate: is an organic compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol . This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of various organic compounds such as pesticides, dyes, and insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate typically involves the reaction of a pyridine derivative with a carbamate. One common method includes the reaction of 2-chloro-5-formylpyridine with tert-butyl carbamate under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reaction and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules for research and industrial applications .
Biology: In biology, this compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound may be used in the development of new drugs and therapeutic agents. Its role as an intermediate allows for the creation of compounds with specific biological activities .
Industry: In industry, this compound is used in the production of pesticides, dyes, and insecticides. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other active molecules, which then exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-aminopyridin-4-yl)carbamate
Uniqueness: tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the formyl group allows for specific reactions and applications that may not be possible with similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-formylpyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-9(12)13-5-7(8)6-15/h4-6H,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHLQEDBXKXVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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